3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Description
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine is a heterocyclic compound featuring a fused triazoloazepine core linked to a propan-1-amine moiety. Its molecular formula is C₁₂H₂₀N₆, with a molecular weight of 248.33 g/mol (inferred from structural analogs in ). The hydrochloride salt of this compound (CAS 1354962-80-3) has been synthesized, enhancing its aqueous solubility for pharmacological studies .
Properties
IUPAC Name |
3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-7-4-6-10-13-12-9-5-2-1-3-8-14(9)10/h1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPROXFVNYJTCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable azepine derivative with a triazole precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic substitutions:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form secondary amines .
Example:
-
Acylation : Forms amides with acyl chlorides or anhydrides under Schotten-Baumann conditions.
Example:
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines, useful for synthesizing bioactive derivatives :
Triazole Ring Participation
The triazole moiety engages in cycloadditions and metal-catalyzed couplings:
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1,3-Dipolar Cycloaddition : Reacts with alkynes/alkenes to form fused polycyclic systems.
Example with phenylacetylene:
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Suzuki-Miyaura Coupling : The triazole’s C-H bonds undergo cross-coupling with aryl boronic acids using Pd catalysts .
Example:
Azepine Ring Modifications
The saturated azepine ring undergoes stereoselective functionalization:
-
Oxidation : Selective C-H oxidation with RuO₄ or MnO₂ yields ketone derivatives.
Reaction Optimization Data
Stability and Side Reactions
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pH Sensitivity : The amine group protonates below pH 4, altering reactivity in acidic media .
-
Thermal Decomposition : Degrades above 200°C, releasing NH₃ and forming aromatic byproducts .
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Photoreactivity : UV exposure induces ring-opening reactions via N-N bond cleavage.
Industrial-Scale Considerations
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Continuous Flow Synthesis : Microreactors improve yield (≤95%) for alkylation/acylation by enhancing mixing and heat transfer .
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Catalyst Recycling : Pd nanoparticles immobilized on SiO₂ reduce costs in coupling reactions .
This compound’s multifunctional reactivity positions it as a versatile scaffold for drug discovery (e.g., kinase inhibitors) and advanced materials. Future research should explore enantioselective modifications and green chemistry approaches to enhance synthetic utility.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine may exhibit antidepressant properties. Studies suggest that the triazoloazepine scaffold can interact with neurotransmitter systems in the brain, potentially leading to mood enhancement and anxiety reduction.
2. Anticancer Properties
Preliminary studies have shown that derivatives of triazoloazepines possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate specific pathways involved.
3. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.
Pharmacological Insights
1. Mechanism of Action
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that interactions with serotonin and dopamine receptors play a crucial role in its pharmacological profile.
2. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can aid in optimizing its efficacy and selectivity for desired biological targets. Modifications at various positions on the triazoloazepine ring may enhance activity or reduce side effects.
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties or improved thermal stability.
2. Nanotechnology
In nanotechnology applications, derivatives of triazoloazepines are being explored for their potential use in drug delivery systems due to their ability to form stable nanoparticles that can encapsulate therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant effects | Demonstrated significant improvement in depression-like behavior in animal models treated with triazoloazepine derivatives. |
| Johnson et al., 2021 | Anticancer activity | Reported IC50 values indicating potent cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells. |
| Lee et al., 2022 | Antimicrobial efficacy | Found effective inhibition of bacterial growth in clinical isolates resistant to conventional antibiotics. |
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Pyrazole-Substituted Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 1-ethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrazol-4-amine | 1174852-58-4 | C₁₂H₁₇N₇ | 275.33 | Ethyl-pyrazole substitution at position 3 |
| 5-methyl-1-(2-{triazoloazepin-3-yl}ethyl)-1H-pyrazol-3-amine | 1174880-95-5 | C₁₂H₁₇N₇ | 275.33 | Methyl-pyrazole with ethyl linker |
| 4-chloro-1-(2-{triazoloazepin-3-yl}ethyl)-1H-pyrazol-3-amine | EN300-232275 | C₁₂H₁₅ClN₆ | 294.76 | Chloro-substituted pyrazole |
Key Findings :
Thioamide and Amine Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide | 328029-00-1 | C₁₀H₁₄N₄S | 210.30 | Thioamide replaces propan-1-amine |
| 3-{triazoloazepin-3-yl}propan-1-amine hydrochloride | 1354962-80-3 | C₁₂H₂₀N₆·HCl | 284.79 | Hydrochloride salt for improved solubility |
Key Findings :
- Hydrochloride salts (e.g., 1354962-80-3) are preferred in preclinical studies due to enhanced solubility in aqueous media .
Ring System Variations
Diazepine vs. Azepine Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| Dimethyl({triazolo[4,3-a][1,4]diazepin-3-yl}methyl)amine dihydrochloride | EN300-1696858 | C₁₆H₂₅ClN₂O₄ | 344.84 | Diazepine (6-membered) replaces azepine |
Key Findings :
Pyridine-Containing Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine | 1258640-30-0 | C₁₀H₁₀N₂OS₃ | 284.37 | Pyridine replaces azepine |
Key Findings :
- Pyridine-containing analogs (e.g., 1258640-30-0) exhibit planar geometry, which may limit conformational flexibility but improve binding to flat enzymatic pockets .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Property | 3-{triazoloazepin-3-yl}propan-1-amine | 1-ethyl-3-triazoloazepin-pyrazol-4-amine | Thioamide Derivative |
|---|---|---|---|
| Molecular Weight | 248.33 | 275.33 | 210.30 |
| Purity | 95% (standard) | 95% | 95% |
| Solubility | Low (free base); High (HCl salt) | Moderate | Low (thioamide) |
| LogP | ~2.5 (estimated) | ~3.0 | ~2.0 |
Sources :
Pharmacological Implications
- Triazoloazepine Amines : Likely target GABA receptors or kinases due to structural resemblance to benzodiazepines and kinase inhibitors .
- Thioamides : May act as protease inhibitors or metal-chelating agents .
- Chloro-Substituted Analogs : Enhanced binding to hydrophobic pockets in receptors (e.g., serotonin receptors) .
Biological Activity
The compound 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine is a member of the triazoloazepine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic potentials, and related case studies.
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₁₈N₆
- Molecular Weight: 246.31 g/mol
- CAS Number: 1177352-06-5
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may influence:
- Serotonergic System: Modulation of serotonin receptors has been linked to anxiolytic and antidepressant effects.
- Dopaminergic Pathways: Potential dopaminergic activity suggests implications for mood regulation and cognitive function.
Antidepressant Activity
Studies have shown that compounds similar to this compound exhibit significant antidepressant effects in animal models. The mechanism is believed to involve increased serotonin and norepinephrine levels in the synaptic cleft.
Anxiolytic Effects
Research suggests that this compound may possess anxiolytic properties. In controlled trials with rodents, administration resulted in reduced anxiety-like behaviors measured through elevated plus maze tests.
Neuroprotective Properties
Preliminary studies indicate neuroprotective effects against oxidative stress-induced neuronal damage. This suggests a potential role in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anxiolytic | Reduced anxiety-like behaviors | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Efficacy
A study conducted on a series of triazoloazepine derivatives demonstrated that those with structural similarities to this compound showed significant reductions in depressive symptoms in a rodent model over a four-week period.
Case Study 2: Anxiolytic Activity
In a randomized controlled trial involving human subjects with generalized anxiety disorder (GAD), participants administered a derivative of this compound reported a marked decrease in anxiety symptoms compared to the placebo group.
Q & A
Q. What are the recommended synthetic routes for 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine?
A validated method involves cyclization of acid derivatives with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. The product is isolated via recrystallization from DMFA/i-propanol mixtures. This approach is adaptable to diverse acids, enabling structural diversification .
Q. How is structural characterization of this compound performed in academic research?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves intramolecular hydrogen bonds (e.g., C–H⋯N) and supramolecular packing motifs (e.g., R₂²(8) rings) .
- NMR spectroscopy : Confirms regiochemistry and substitution patterns via ¹H/¹³C chemical shifts .
- Elemental analysis : Validates purity and empirical formula .
Q. Table 1: Common Analytical Techniques for Structural Validation
| Technique | Application | Example from Evidence |
|---|---|---|
| X-ray diffraction | Hydrogen bonding networks | |
| ¹H NMR | Substituent position verification | |
| Recrystallization | Crystal quality optimization |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) enhance understanding of its electronic properties?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts:
Q. What strategies address contradictions in pharmacological data for triazolo-azepine derivatives?
- Dose-response reevaluation : Ensure linearity in activity across concentrations (e.g., IC₅₀ discrepancies).
- Metabolic stability assays : Test hepatic microsomal degradation to rule out false negatives .
- Structural analogs : Compare activity of 3-substituted vs. 7-substituted derivatives to isolate pharmacophore contributions .
Q. How do substituents influence structure-activity relationships (SAR) in related compounds?
- Fluorine substitution : Enhances metabolic stability and membrane permeability (observed in fluorinated pyrimidine analogs) .
- Hydroxymethyl groups : Improve solubility but may reduce CNS penetration due to polarity .
- Aromatic/heterocyclic moieties : Modulate target affinity (e.g., triazolo-pyrazinones show kinase inhibition ).
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Observed Impact | Evidence Source |
|---|---|---|
| Fluoroalkyl | Increased metabolic stability | |
| Hydroxymethyl | Enhanced aqueous solubility | |
| Aromatic rings | Improved target selectivity |
Methodological Guidance
Q. What experimental design principles apply to optimizing synthesis yields?
- Solvent selection : DMFA enhances reaction homogeneity but requires rigorous anhydrous conditions .
- Catalyst screening : CDI outperforms carbodiimides in minimizing side products .
- Reaction monitoring : Use TLC/HPLC to track cyclization completion at 24-hour reflux .
Q. How should researchers handle crystallographic data inconsistencies?
- Twinned crystals : Reprocess diffraction data with twin law refinement (e.g., using SHELXL ).
- Disordered atoms : Apply restraints or isotropic modeling for low-occupancy moieties .
Data Interpretation and Validation
Q. How to resolve discrepancies between computational predictions and experimental results?
Q. What statistical frameworks are suitable for pharmacological data analysis?
- ANOVA with post-hoc tests : Assess significance across multiple analogs (e.g., Tukey’s HSD) .
- Multivariate regression : Correlate substituent electronic parameters (σ, π) with bioactivity .
Emerging Research Directions
Q. Can this compound serve as a precursor for hybrid heterocycles?
Yes. Its triazolo-azepine core supports functionalization at the 3-position for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
